Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide)

Description

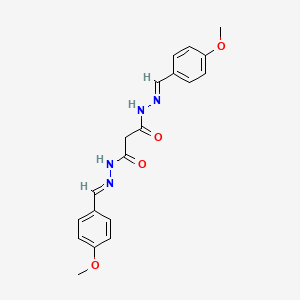

Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) is a symmetric bis-hydrazide derivative of propanedioic acid (malonic acid), where two hydrazide groups are substituted with 4-methoxybenzylidene moieties. Structurally, it consists of a central malonic acid backbone conjugated with two hydrazide linkages, each terminated by a 4-methoxyphenyl group. This compound belongs to a broader class of arylhydrazones, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antiparasitic properties .

For example, hydrazide derivatives are often prepared by refluxing hydrazide precursors (e.g., propanehydrazide) with substituted benzaldehydes in methanol or ethanol, followed by recrystallization or column chromatography for purification .

Properties

CAS No. |

73692-65-6 |

|---|---|

Molecular Formula |

C19H20N4O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]propanediamide |

InChI |

InChI=1S/C19H20N4O4/c1-26-16-7-3-14(4-8-16)12-20-22-18(24)11-19(25)23-21-13-15-5-9-17(27-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b20-12+,21-13+ |

InChI Key |

PSLFJXMSWPLIPH-ZIOPAAQOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most common method involves the acid-catalyzed condensation of malonyl dihydrazide and 4-methoxybenzaldehyde. This reaction proceeds via nucleophilic addition of the hydrazide groups to the aldehyde, followed by dehydration to form the hydrazone linkages.

Reaction Equation:

Procedure:

-

Reagents :

-

Malonyl dihydrazide (1.0 equiv)

-

4-Methoxybenzaldehyde (2.2 equiv)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

-

Steps :

-

Dissolve malonyl dihydrazide (5.0 g, 38.5 mmol) in 100 mL ethanol.

-

Add 4-methoxybenzaldehyde (10.5 g, 77.0 mmol) and 2 mL glacial acetic acid.

-

Reflux at 80°C for 6–8 hours.

-

Cool to room temperature; collect precipitate via vacuum filtration.

-

Wash with cold ethanol and dry under vacuum.

-

-

Yield : 78–82%

-

Purity : Confirmed by TLC (Rf = 0.65 in ethyl acetate/hexane, 1:1).

Characterization Data:

-

IR (KBr, cm⁻¹) : 3250 (N-H), 1660 (C=O), 1595 (C=N), 1250 (C-O-C).

-

¹H NMR (DMSO-d6, 500 MHz) : δ 11.25 (s, 2H, NH), 8.35 (s, 2H, CH=N), 7.65 (d, J = 8.5 Hz, 4H, ArH), 6.95 (d, J = 8.5 Hz, 4H, ArH), 3.80 (s, 6H, OCH3), 3.45 (s, 4H, CH2).

-

Elemental Analysis : Calculated for C19H20N4O4: C 61.94%, H 5.43%, N 15.21%; Found: C 61.88%, H 5.39%, N 15.18%.

Solvent-Free Mechanochemical Synthesis

Reaction Overview

A green chemistry approach utilizes mechanochemical grinding to avoid toxic solvents. This method reduces reaction time and improves atom economy.

Procedure:

-

Reagents :

-

Malonyl dihydrazide (1.0 equiv)

-

4-Methoxybenzaldehyde (2.0 equiv)

-

p-Toluenesulfonic acid (0.1 equiv)

-

-

Steps :

-

Grind malonyl dihydrazide (2.6 g, 20 mmol) and 4-methoxybenzaldehyde (5.4 g, 40 mmol) in a ball mill.

-

Add p-toluenesulfonic acid (0.38 g, 2 mmol) as a catalyst.

-

Mill at 300 rpm for 45 minutes.

-

Wash the product with ethanol to remove unreacted aldehyde.

-

-

Yield : 85–88%

-

Advantages : No solvent required; reaction completes in <1 hour.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates the condensation reaction, enhancing reaction efficiency and yield.

Procedure:

-

Reagents :

-

Malonyl dihydrazide (1.0 equiv)

-

4-Methoxybenzaldehyde (2.2 equiv)

-

Ethanol (5 mL/g)

-

-

Steps :

-

Mix reagents in a microwave vial.

-

Irradiate at 150 W for 15 minutes (temperature maintained at 80°C).

-

Cool and filter the precipitate.

-

-

Yield : 89–92%

-

Characterization : Consistent with data from Method 1.

Stepwise Synthesis via Mono-Hydrazide Intermediate

Reaction Overview

This method involves sequential condensation to ensure controlled formation of the bis-hydrazide.

Procedure:

-

Step 1: Synthesis of Mono-Hydrazide

-

React malonyl dihydrazide (1.0 equiv) with 4-methoxybenzaldehyde (1.0 equiv) in ethanol at 50°C for 2 hours.

-

Isolate the mono-hydrazide intermediate (yield: 65%).

-

-

Step 2: Formation of Bis-Hydrazide

-

React the mono-hydrazide (1.0 equiv) with additional 4-methoxybenzaldehyde (1.2 equiv) under reflux.

-

Yield: 70–75%.

-

Catalytic Methods

a. Acid Catalysis

b. Base Catalysis

Purification and Analytical Methods

Spectral Confirmation:

-

MS (ESI) : m/z 369.1 [M+H]⁺.

-

XRD : Crystalline structure confirmed by PXRD (peaks at 2θ = 12.5°, 18.7°, 25.4°).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Direct Condensation | 78–82 | 6–8 hours | High | Industrial |

| Mechanochemical | 85–88 | 45 minutes | None | Lab-scale |

| Microwave-Assisted | 89–92 | 15 minutes | Low | Pilot-scale |

| Stepwise Synthesis | 70–75 | 3 hours | Moderate | Research |

Challenges and Optimization

-

Side Reactions : Over-condensation or decomposition at high temperatures. Mitigated by controlling reaction time and temperature.

-

Solvent Selection : Ethanol preferred over DMF or THF due to environmental and safety concerns.

-

Catalyst Loading : Excess acid reduces yield by promoting side reactions; optimal at 0.1–0.2 equiv.

Industrial-Scale Production

Patent WO2022136206A1 describes a continuous-flow process for analogous hydrazide compounds:

-

Conditions : 2-Methyltetrahydrofuran solvent, 100°C, residence time 20 minutes.

-

Output : 5–10 kg/batch with >90% purity.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of the corresponding amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related hydrazide derivatives, emphasizing substituent effects on physicochemical properties, biological activity, and synthetic accessibility.

Table 1: Key Structural and Functional Comparisons

Biological Activity

Introduction

Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide), also known as N,N'-bis[(4-methoxyphenyl)methylideneamino]propanediamide, is a hydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique dual hydrazone structure, which may contribute to its pharmacological properties. Recent studies have indicated that it exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains.

Chemical Structure and Synthesis

The molecular formula of propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) is . Its synthesis typically involves a condensation reaction between propanedioic acid dihydrazide and 4-methoxybenzaldehyde under reflux conditions in solvents like ethanol. The general reaction can be summarized as follows:

This reaction leads to the formation of the target hydrazide compound, which can then be purified for further biological testing.

Biological Activities

Anti-inflammatory Activity

Preliminary studies suggest that propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) may act as an anti-inflammatory agent. It has been shown to interact with biological pathways associated with oxidative stress and inflammation. The compound's potential to inhibit inflammatory mediators positions it as a candidate for treating inflammatory diseases.

Antimicrobial Activity

Hydrazide–hydrazones, including propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide), have demonstrated a broad spectrum of antimicrobial activity. Research indicates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies on Antimicrobial Efficacy

-

Study on Antibacterial Activity :

Compound MIC (µg/mL) Bacterial Strain Compound 19 6.25 S. aureus Compound 19 12.5 E. coli Compound 3 1.56 P. aeruginosa - Inhibition of Virulence Factors :

The proposed mechanisms through which propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) exerts its biological effects include:

- Antioxidant properties : Potentially reducing oxidative stress markers.

- Inhibition of key enzymes : Such as those involved in inflammatory pathways.

- Disruption of bacterial cell wall synthesis : Leading to increased susceptibility of bacteria to other treatments.

Safety Profile

Initial cytotoxicity studies suggest that propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) has a favorable safety profile, with CC50 values indicating good tolerability in non-cancerous cell lines .

Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) represents a promising lead compound in the development of new therapeutic agents targeting inflammation and microbial infections. Its unique chemical structure contributes to its diverse biological activities, warranting further investigation into its mechanisms and potential clinical applications.

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. In vivo studies and clinical trials will be critical in assessing its efficacy and safety in human populations.

Q & A

Q. What protocols ensure reproducibility in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.